2-carbamoyl-1,3-thiazole-4-carboxylic acid structure and properties
2-carbamoyl-1,3-thiazole-4-carboxylic acid structure and properties
An In-Depth Technical Guide to 2-Carbamoyl-1,3-thiazole-4-carboxylic Acid: Structural Logic, Synthesis, and Application
Executive Insight
2-Carbamoyl-1,3-thiazole-4-carboxylic acid (CAS: 1537602-93-9) is a densely functionalized, electron-deficient heteroaromatic building block that has become increasingly vital in modern medicinal chemistry and organic synthesis[1]. Characterized by a rigid thiazole core, a C2-carbamoyl hydrogen-bonding network, and a C4-carboxylic acid handle for bioconjugation, this molecule serves as a critical pharmacophore. Historically identified during the oxidative degradation of the complex thiopeptide antibiotic thiostrepton[2][3], the scaffold is now heavily utilized in the design of advanced peptidomimetics and targeted therapeutics, including BACE2 inhibitors for metabolic disorders[4].
This whitepaper provides a comprehensive analysis of the physicochemical properties, structural logic, and self-validating synthetic workflows associated with 2-carbamoyl-1,3-thiazole-4-carboxylic acid.
Physicochemical Topology & Electronic Architecture
The chemical behavior of 2-carbamoyl-1,3-thiazole-4-carboxylic acid is dictated by the push-pull electronic dynamics of its substituents. The thiazole ring provides a polarizable aromatic system where the nitrogen acts as a weak hydrogen-bond acceptor and the sulfur atom enables potential chalcogen bonding. The C2-carbamoyl group exerts a strong electron-withdrawing effect, which significantly lowers the pKa of the C4-carboxylic acid compared to standard aliphatic or phenyl-based acids. This electronic deficiency makes the C4-carboxylate an excellent, highly reactive precursor in amide coupling reactions, provided that decarboxylation pathways are sterically or electronically mitigated.
Table 1: Quantitative Physicochemical Data
| Parameter | Value | Analytical Significance |
| CAS Registry Number | 1537602-93-9 | Primary identifier for commercial sourcing. |
| Molecular Formula | C5H4N2O3S | Confirms heteroatom density. |
| Exact Mass | 171.99426 Da | Target exact mass for high-resolution MS (HRMS)[1]. |
| Predicted XLogP3 | 0.39 | Indicates high hydrophilicity; requires polar solvent systems[4]. |
| Topological Polar Surface Area | 96.8 Ų | High TPSA limits passive blood-brain barrier (BBB) penetration[4]. |
| Collision Cross Section (CCS) | 132.5 Ų ([M+H]+) | Ion mobility-mass spectrometry (IM-MS) reference standard[1]. |
Pharmacological Utility & Mechanistic Logic
The structural motif of 2-carbamoyl-1,3-thiazole-4-carboxylic acid is not merely a passive linker; it actively participates in target binding through highly specific electrostatic and spatial interactions.
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Thiopeptide Antibiotic Scaffolds: Early structural elucidation of the antibiotic thiostrepton revealed that performic acid oxidation of the macrocycle yields 2-(1-amino-2-carboxyethyl)thiazole-4-carboxylic acid. Further oxidation directly yields 2-carbamoylthiazole-4-carboxylic acid[2][3]. This proves that the C2-carbamoyl thiazole motif is a stable, terminal degradation node, making it a highly resilient building block for synthesizing synthetic thiopeptide analogs resistant to enzymatic cleavage.
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BACE2 Inhibition (Type 2 Diabetes): In the development of beta-site APP-cleaving enzyme 2 (BACE2) inhibitors, this scaffold acts as a rigid, directional spacer. The C2-carbamoyl group functions as a bidentate hydrogen-bond donor/acceptor, engaging the catalytic aspartate dyad of the BACE2 active site. Simultaneously, the C4-position serves as the optimal vector to project hydrophobic functional groups into the S1/S2 sub-pockets[4].
Figure 1: Pharmacophore interaction logic of the 2-carbamoylthiazole-4-carboxylic acid scaffold.
Synthetic Trajectory & Isolation Logic
To synthesize 2-carbamoyl-1,3-thiazole-4-carboxylic acid de novo, a modified Hantzsch thiazole synthesis is the most robust and scalable pathway. The logic relies on condensing a highly electrophilic α-haloketone with a bifunctional thioamide.
Causality of Reagent Selection: Using ethyl bromopyruvate and thiooxamide (2-amino-2-thioxoacetamide) allows for the simultaneous formation of the thiazole ring and the installation of the C2-carbamoyl group. Thiooxamide acts as the nucleophile, where the sulfur atom attacks the α-carbon of the bromopyruvate, followed by cyclization via the nitrogen attacking the ketone.
For the subsequent deprotection, Lithium Hydroxide (LiOH) is strictly chosen over NaOH or KOH. The lithium cation coordinates tightly to the forming C4-carboxylate intermediate, providing steric and electronic shielding. This prevents the strongly basic conditions from hydrolyzing the sensitive C2-carbamoyl group into a dicarboxylic acid, ensuring high chemoselectivity.
Figure 2: Hantzsch-based synthetic workflow for 2-carbamoyl-1,3-thiazole-4-carboxylic acid.
Self-Validating Experimental Workflows: Amide Coupling
Because the thiazole core is electron-withdrawing, the C4-carboxylic acid is less nucleophilic and prone to sluggish activation. Standard EDC/HOBt coupling often results in low yields. The following protocol utilizes HATU/DIPEA chemistry, designed as a self-validating system to ensure complete activation before amine addition.
Step-by-Step Methodology:
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Preparation: Dissolve 2-carbamoyl-1,3-thiazole-4-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5 mL) under an inert argon atmosphere.
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: DIPEA is a sterically hindered, non-nucleophilic base that deprotonates the carboxylic acid without competing for the activated ester, unlike less hindered amines.
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Activation: Add HATU (1.1 eq) in one portion at 0°C. Stir for 15 minutes. Causality: HATU rapidly generates a highly reactive HOAt ester, overcoming the electronic deactivation caused by the thiazole ring.
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System Validation (Checkpoint 1): Withdraw a 5 µL aliquot and quench into 100 µL of Methanol. Analyze via LC-MS.
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Validation Criteria: The presence of the methyl ester (m/z 187.0) and the disappearance of the starting material (m/z 173.0) confirms 100% HOAt-ester formation. Do not proceed until this is confirmed.
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Coupling: Add the target primary amine (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
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System Validation (Checkpoint 2): Analyze the reaction mixture via LC-MS. The complete consumption of the HOAt ester mass and the appearance of the product mass validates the end of the reaction.
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Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc (3 x 15 mL), wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.
Analytical Validation Parameters
To ensure the integrity of the synthesized or purchased 2-carbamoyl-1,3-thiazole-4-carboxylic acid, the following analytical signatures must be verified:
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LC-MS (ESI+): The base peak must appear at m/z 173.0 [M+H]+. A secondary adduct peak at m/z 195.0 [M+Na]+ is common[1].
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1H NMR (400 MHz, DMSO-d6):
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δ 8.45 (s, 1H): The isolated C5 proton on the thiazole ring. It appears highly deshielded due to the combined electron-withdrawing effects of the adjacent heteroatoms and the C4-carboxyl group.
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δ 8.10 (br s, 1H) & δ 7.85 (br s, 1H): The two protons of the C2-carbamoyl (-NH2) group. They appear as two distinct broad singlets rather than a single peak integrated for 2H due to the restricted rotation around the C-N partial double bond, a classic hallmark of primary amides.
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δ 13.2 (br s, 1H): The carboxylic acid proton (often exchanges with moisture in the solvent and may be absent).
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References
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PubChemLite - 2-carbamoyl-1,3-thiazole-4-carboxylic acid (C5H4N2O3S) Source: Luxembourg Centre for Systems Biomedicine (LCSB) / PubChemLite URL:[Link]
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2-Carbamoyl-1,3-thiazole-4-carboxylic acid - CAS 1537602-93-9 Properties and BACE2 Patent Literature Source: Molaid / Chemical Database URL:[Link]
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Peptides. Part XXIII. Experiments on the oxidation of thiostrepton Source: Journal of the Chemical Society C: Organic (RSC Publishing) URL:[Link]
Sources
- 1. PubChemLite - 2-carbamoyl-1,3-thiazole-4-carboxylic acid (C5H4N2O3S) [pubchemlite.lcsb.uni.lu]
- 2. Peptides. Part XXIII. Experiments on the oxidation of thiostrepton - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Peptides. Part XXIII. Experiments on the oxidation of thiostrepton - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. (S)-2-amino-6-{2-fluoro-5-[(isoxazol-3-ylmethyl)-amino]-phenyl}-3,5,5,6-tetramethyl-5,6-dihydro-3H-pyrimidin-4-one - CAS号 1357097-31-4 - 摩熵化学 [molaid.com]
